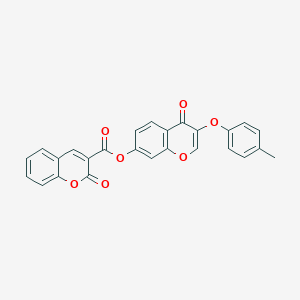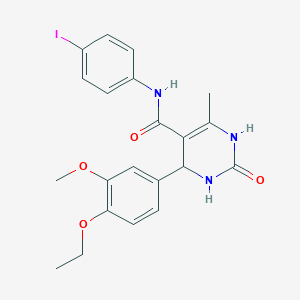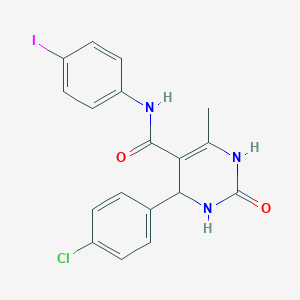
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as Coumarin-derivative, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the inhibition of various enzymes and signaling pathways that play a crucial role in the development and progression of various diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, thereby reducing inflammation. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication, thereby inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateivative has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage, thereby protecting against various diseases such as cancer, diabetes, and cardiovascular diseases. It also has a neuroprotective effect, reducing the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, its solubility and stability may pose challenges in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate. These include the development of novel drugs for the treatment of various diseases, the exploration of its potential as a diagnostic tool, and the investigation of its role in epigenetic regulation. Further studies are also needed to determine its pharmacokinetics, pharmacodynamics, and safety profile in humans.
In conclusion, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate is a promising compound with a wide range of potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research, and its high potency, selectivity, and low toxicity make it an attractive option for drug development. Further studies are needed to fully understand its mechanisms of action and potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of 7-hydroxy-4-chromone with 4-methylphenol in the presence of a base, followed by esterification with ethyl chloroformate. The resulting intermediate is then reacted with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to yield the final product.
Aplicaciones Científicas De Investigación
The 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateivative has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs.
Propiedades
Fórmula molecular |
C26H16O7 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
[3-(4-methylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C26H16O7/c1-15-6-8-17(9-7-15)31-23-14-30-22-13-18(10-11-19(22)24(23)27)32-25(28)20-12-16-4-2-3-5-21(16)33-26(20)29/h2-14H,1H3 |
Clave InChI |
JTHIIUJRIRJEQB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
SMILES canónico |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)